molecular formula C4H11Cl2N B1662108 3-Chloro-N-methylpropan-1-amine hydrochloride CAS No. 97145-88-5

3-Chloro-N-methylpropan-1-amine hydrochloride

Cat. No. B1662108
CAS RN: 97145-88-5
M. Wt: 144.04 g/mol
InChI Key: SHBWHBGVZIDIQY-UHFFFAOYSA-N
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Description

3-Chloro-N-methylpropan-1-amine hydrochloride, also known as Fluoxetine Impurity, is a chemical compound with the molecular formula C4H10ClN• (HCl) and a molecular weight of 107.583646 . It is a neat product, often used as a building block in synthetic chemistry .


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-methylpropan-1-amine hydrochloride consists of a three-carbon chain (propane) with a chlorine atom (Cl) attached to the third carbon atom, a methyl group (CH3) and an amine group (NH2) attached to the first carbon atom . The compound also includes a hydrochloride group .


Physical And Chemical Properties Analysis

3-Chloro-N-methylpropan-1-amine hydrochloride appears as a white to yellow crystal or powder . It has a molecular weight of 144.04 .

Scientific Research Applications

Drug-Like Screening Library Development

Kumar et al. (2015) utilized a fungal metabolite, which shares a similar scaffold to 3-Chloro-N-methylpropan-1-amine hydrochloride, to generate a drug-like screening library. This involved converting the metabolite to a related structure and then reacting it with a series of primary amines. The resulting compounds were evaluated for various biological activities, although no significant activity was found at 10 μM (Kumar et al., 2015).

Synthesis of N-Methyl- and N-Alkylamines

Senthamarai et al. (2018) described a method for the synthesis of N-methyl- and N-alkylamines, important in both academic research and industrial production. These compounds, structurally similar to 3-Chloro-N-methylpropan-1-amine hydrochloride, are crucial in the development of life-science molecules (Senthamarai et al., 2018).

CO2 Absorption Research

Yu et al. (2017) investigated diamines for CO2 absorption, aiming to improve the economic viability of carbon capture technologies. The study focused on diamines with structures similar to 3-Chloro-N-methylpropan-1-amine hydrochloride, revealing that such compounds could offer superior liquid absorbents for CO2 absorption (Yu et al., 2017).

Amine Functionalization in Chemical Synthesis

Eidi and Kassaee (2016) developed a method for synthesizing a variety of amides through the amidation of methylarenes with amine hydrochloride salts. This process, using compounds related to 3-Chloro-N-methylpropan-1-amine hydrochloride, showcases the application in synthesizing diverse chemical structures (Eidi & Kassaee, 2016).

Amine-Silica Membranes for CO2 Separation

Yu et al. (2017) explored the development of amine-silica membranes using precursors like 3-Chloro-N-methylpropan-1-amine hydrochloride. These membranes showed potential in CO2 separation, highlighting their importance in environmental applications (Yu et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

properties

IUPAC Name

3-chloro-N-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBWHBGVZIDIQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622482
Record name 3-Chloro-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N-methylpropan-1-amine hydrochloride

CAS RN

97145-88-5
Record name 3-Chloro-N-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-chloropropyl)(methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Buchholz, U Heiser, S Schilling… - Journal of medicinal …, 2006 - ACS Publications
… 3-Chloro-N-methylpropan-1-amine hydrochloride 23 (1.0 g, 6.9 mmol, 1.0 equiv) and di-tert-butyl dicarbonate (1.36 mL, 7.6 mmol, 1.1 equiv) were dissolved in a 2:1 mixture of 1,4-…
Number of citations: 110 pubs.acs.org
ED Jones - 2013 - docs.lib.purdue.edu
… This was added to a solution of 3-chloro-N-methylpropan-1-amine hydrochloride (0.085 g 0.542 mmol) in DCM (5 mL) at -78oC. This was followed by a dropwise addition of DIPEA (…
Number of citations: 2 docs.lib.purdue.edu
R Potemkin - 2023 - books.google.com
… Synthesis route towards 3‐chloro‐N‐methylpropan‐1‐amine hydrochloride (29). a) ethyl formate, reflux, 5 h, 85%; b) LAH, THF, reflux, 5 h, 67%; c) thionyl chloride, CH2Cl2, reflux, 6 h, …
Number of citations: 0 books.google.com

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